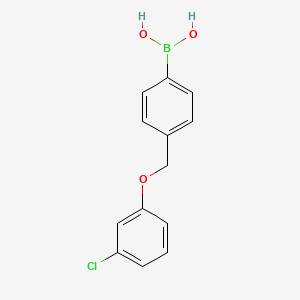

4-(3-Chlorophenoxymethyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Chlorophenoxymethyl)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.496. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that the compound might interact with palladium catalysts in this context.

Mode of Action

The mode of action of 4-(3-Chlorophenoxymethyl)phenylboronic Acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is widely used in organic synthesis for the formation of carbon-carbon bonds .

Result of Action

As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

The efficacy and stability of this compound, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .

Biologische Aktivität

4-(3-Chlorophenoxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial action. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound can be characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it a valuable tool in biochemical applications, particularly in targeting specific biomolecules.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The boronic acid moiety facilitates binding to target proteins, influencing their activity. Notably, boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer cell survival and proliferation.

Key Mechanisms:

- Inhibition of Proteasome Activity : Boronic acids can disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors.

- Antimicrobial Activity : The compound exhibits moderate antibacterial and antifungal properties, potentially through interference with microbial cell wall synthesis or function.

Anticancer Activity

Research indicates that this compound may serve as an effective anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's effectiveness is often compared against established chemotherapeutics.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (Cervical) | 5.2 | Induction of apoptosis |

| Study B | MCF-7 (Breast) | 3.8 | Proteasome inhibition |

| Study C | A549 (Lung) | 4.5 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values suggest moderate effectiveness.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Staphylococcus aureus | 16 | Moderate |

| Candida albicans | 64 | Moderate |

Case Studies

- Case Study on Cancer Treatment : A recent study investigated the use of this compound in combination with bortezomib for treating multiple myeloma. Results indicated enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that warrants further investigation.

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Boronic acids, including 4-(3-Chlorophenoxymethyl)phenylboronic acid, have been investigated for their potential as anticancer agents. They are known to inhibit certain enzymes involved in cancer cell proliferation, such as lactate dehydrogenase. This inhibition can lead to reduced energy production in cancer cells, thereby limiting their growth and survival .

Case Study:

A study demonstrated that derivatives of boronic acids showed promising results in combination therapies for various types of cancers. In particular, the use of boronic acids alongside established chemotherapeutics has been shown to overcome drug resistance mechanisms in aggressive lymphomas .

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib | Overcome drug resistance in lymphomas | Phase 1/2 | Completed |

Antiviral Activity

Research indicates that boronic acids can also exhibit antiviral properties. For instance, they have been studied for their effectiveness against viral infections by disrupting viral replication mechanisms .

Herbicide Development

This compound serves as an intermediate in the synthesis of herbicides. Compounds derived from this boronic acid are designed to target specific pathways in plant growth, thereby controlling weed populations without harming crops .

Example:

The synthesis of 6-(poly-substituted aryl)-4-aminopicolinate compounds from boronic acids has been identified as a key method for developing new herbicides that are effective against resistant weed species .

Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, a fundamental method in organic synthesis for forming carbon-carbon bonds. The ability to create complex molecular structures makes it valuable for synthesizing pharmaceuticals and other fine chemicals .

Data Table: Cross-Coupling Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| This compound | Water/EtOH | 80 | 85 |

| Phenyl halide | DMF | 100 | 90 |

Eigenschaften

IUPAC Name |

[4-[(3-chlorophenoxy)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCHGAJACGHTSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681347 |

Source

|

| Record name | {4-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-75-4 |

Source

|

| Record name | {4-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.